N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide
Description
Properties
CAS No. |
22010-74-8 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO3S/c1-10(18)17-13-4-6-15-12(8-13)7-11-3-5-14(9-16(11)15)21(2,19)20/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
InChI Key |
MOSYXNHBDNAOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC(=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methylsulfonylfluorene.
Acetylation: The 6-methylsulfonylfluorene is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the fluorenyl ring or the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur at the fluorenyl ring, especially at positions ortho and para to the methylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced fluorenyl or acetamide derivatives.
Substitution: Halogenated or nitrated fluorenyl compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
*Calculated based on formula C₁₆H₁₅NO₃S.
Key Comparative Insights
Metabolic Stability: The methylsulfonyl group in this compound likely reduces susceptibility to oxidative metabolism compared to 2-AAF, which undergoes rapid P450-mediated activation to carcinogenic metabolites . Bulky substituents, such as sulfonyl groups, are known to hinder enzyme access, as seen in copper(I) complexes with triphenyl ligands (). In contrast, N-Hydroxy-N-(9H-fluoren-2-yl)acetamide (a metabolite of 2-AAF) is highly reactive, forming DNA adducts via further oxidation .
Biological Activity: Methylsulfonyl-containing compounds, such as lapatinib () and NS-304 (), demonstrate kinase inhibition and prodrug activation, respectively. The target compound’s sulfonyl group may similarly enhance binding to hydrophobic enzyme pockets . N-(7-amino-6,8-dibromo-9H-fluoren-2-yl)acetamide () highlights how halogenation modulates bioactivity, though bromine’s steric effects differ from sulfonyl’s electronic effects.
Synthetic and Pharmacokinetic Profiles: Compounds like NS-304 () and MRE-269 (its active form) show prolonged half-lives due to sulfonyl groups enhancing plasma stability. This suggests the target compound may exhibit favorable pharmacokinetics . In contrast, chloroacetamide herbicides () undergo metabolic activation to carcinogenic anilines, emphasizing the role of substituents in toxicity.
Research Findings and Data
- Metabolism: Chloroacetamide herbicides (e.g., alachlor) metabolize to CDEPA and CMEPA, which are further oxidized to genotoxic anilines . The methylsulfonyl group in the target compound may block similar activation pathways. 2-AAF is metabolized by CYP1A2 to N-hydroxy derivatives, leading to DNA adducts .
- PI3K/mTOR inhibitors () with sulfonyl groups show improved metabolic stability compared to acetylated analogs, aligning with the target compound’s design .
Biological Activity
N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
This compound features a fluorenyl group linked to an acetamide moiety, with a methylsulfonyl substituent at the 6-position of the fluorenyl ring. Its molecular formula is , and it has a molecular weight of approximately 301.4 g/mol. The methylsulfonyl group enhances the compound's solubility and reactivity, which are critical for its biological interactions.
Pharmacological Applications
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess antibacterial properties.
- Anticancer Activity : The unique substitution pattern may influence its interaction with biological targets related to cancer pathways, making it a candidate for further investigation in oncology.
- Enzyme Inhibition : Studies suggest potential interactions with enzymes involved in critical metabolic pathways, although specific targets remain to be fully elucidated .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate:
- Binding Affinities : Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the methylsulfonyl group may enhance binding affinity to certain enzymes or receptors.
- Influence on Signaling Pathways : Compounds with similar structures have been noted to interact with signaling pathways related to cancer and microbial resistance, indicating that this compound could modulate such pathways as well.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-Acetylaminofluorene | Acetamide derivative of fluorene | Known carcinogen and mutagen |
| N-(9-Methyl-9H-fluoren-2-yl)acetamide | Methyl group at 9-position | Similar acetamide structure |
| 6-(Methylsulfonyl)-2-nitro-9H-fluoren-9-one | Nitro group at 2-position | Exhibits different electronic properties |
| N-(4-pyridinylmethyl)-N-(9H-fluoren-2-yl)acetamide | Pyridine substituent | Potentially different biological activity |
The presence of the methylsulfonyl group at the 6-position imparts distinct electronic and steric properties that differentiate this compound from other fluorenyl derivatives. This specific substitution pattern influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Case Studies and Research Findings
Recent studies have focused on exploring the biological activities of compounds related to this compound:
- Antibacterial Studies : Investigations into structurally similar compounds have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may exhibit comparable activity.
- Anticancer Research : A study highlighted the potential of fluorenyl derivatives in inhibiting cancer cell proliferation. The unique properties of this compound warrant further exploration in cancer therapeutics .
- Enzyme Interaction Studies : Research utilizing molecular docking techniques has provided insights into how this compound might inhibit specific enzymes involved in metabolic pathways, offering a basis for its therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
